- Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potential Antitumor Agents. 1. Synthesis and Structure-Activity Relationships, Journal of Medicinal Chemistry, 2008, 51(3), 487-501
Cas no 945599-50-8 (tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLIC ACID,4-CHLORO-, 1,1-DIMETHYLETHYL ESTER
- 1-Boc-4-chloro-7-azaindole
- 2-Methyl-2-propanyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxyl ate
- NILMPLDZXMKZKH-UHFFFAOYSA-N
- 3054AH
- PB32923
- 1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLIC ACID, 4-CHLORO-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1 -carboxylate
- tert-butyl 4-chloro-1-H-pyrrolo[2,3-b]pyridine-1-carboxylate
- TERT-BUTYL
- 1,1-Dimethylethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (ACI)
- MFCD11045066
- TERT-BUTYL 4-CHLOROPYRROLO[2,3-B]PYRIDINE-1-CARBOXYLATE
- TERT-BUTYL4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLATE
- P11028
- VMB59950
- SCHEMBL580658
- 945599-50-8
- 1-Boc-4-chloro-1H-pyrrolo[2,3-b]pyridine
- CS-B0564
- AS-50758
- AKOS005264184
- tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
- MDL: MFCD11045066
- Inchi: 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
- InChI Key: NILMPLDZXMKZKH-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=C(C=CN=2)Cl)C=C1)OC(C)(C)C
Computed Properties
- Exact Mass: 252.067
- Monoisotopic Mass: 252.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 3.2
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 122960-1g |
1-Boc-4-chloro-7-azaindole, 95+% |
945599-50-8 | 95+% | 1g |
$166.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H79650-100mg |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 97% | 100mg |
¥99.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H79650-1g |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 97% | 1g |
¥453.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H79650-250mg |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 97% | 250mg |
¥166.0 | 2023-09-07 | |
| Chemenu | CM308081-100mg |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 95%+ | 100mg |
$53 | 2021-06-09 | |
| Chemenu | CM308081-250mg |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 95%+ | 250mg |
$76 | 2021-06-09 | |
| Chemenu | CM308081-1g |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 95%+ | 1g |
$218 | 2021-06-09 | |
| Chemenu | CM308081-5g |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 95%+ | 5g |
$809 | 2021-06-09 | |
| Chemenu | CM308081-250mg |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM308081-1g |
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
945599-50-8 | 95%+ | 1g |
$97 | 2024-07-19 |
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Production Method
Production Method 1
Production Method 2
1.2 overnight, rt
- Heterocyclic compounds as TGF-β and ALK-5 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of substituted phthalazinamines as Aurora kinase modulators, United States, , ,
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Raw materials
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Preparation Products
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Suppliers
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Professional Introduction to Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 945599-50-8)
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, with the chemical identifier CAS No. 945599-50-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a tert-butyl group and a chloro substituent in the molecule imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The structure of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate consists of a fused heterocyclic system comprising a pyrrole ring and a pyridine ring. This bicyclic framework is highly versatile and can be modified in various ways to create derivatives with enhanced pharmacological properties. The carboxylate functionality at the 1-position provides a reactive site for further chemical transformations, making this compound a useful building block for the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on heterocyclic scaffolds. Pyrrolopyridines, in particular, have been extensively studied due to their ability to interact with biological targets such as enzymes and receptors. One of the most notable areas of research has been the development of small-molecule inhibitors for kinases, which are key enzymes involved in various signaling pathways associated with diseases like cancer. The compound tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has shown promise as a lead compound in this context.
Recent studies have demonstrated that derivatives of pyrrolopyridines can exhibit potent inhibitory activity against specific kinases by binding to their active sites. The tert-butyl and chloro substituents in the molecule contribute to its binding affinity by forming critical interactions with the target protein. For instance, modifications at the 4-position, such as the introduction of additional functional groups, can fine-tune the pharmacokinetic properties of the compound. This flexibility has allowed researchers to develop analogs with improved selectivity and reduced toxicity.
The synthesis of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and esterification. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact of these processes.
In addition to its potential as an anti-cancer agent, tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been explored for its activity against other diseases. For example, some derivatives have shown efficacy in inhibiting inflammatory pathways by targeting specific enzymes like COX-2 or NF-κB. The ability to modulate these pathways makes this class of compounds attractive for developing treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.
The pharmaceutical industry has recognized the significance of heterocyclic compounds like pyrrolopyridines and continues to invest heavily in their development. Companies are particularly interested in compounds that can be patented due to their novel structures and therapeutic potential. The synthesis and characterization of intermediates such as tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are crucial steps in this process.
From a chemical biology perspective, understanding how these compounds interact with biological targets at the molecular level is essential for optimizing their therapeutic efficacy. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of pyrrolopyridine derivatives. These insights have guided medicinal chemists in designing next-generation compounds with improved properties.
The future prospects for tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and its derivatives look promising as ongoing research continues to uncover new applications. Collaborative efforts between academia and industry are likely to accelerate the discovery and development of novel drugs based on this scaffold. As our understanding of disease mechanisms grows, so too will the demand for innovative therapeutic agents.
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